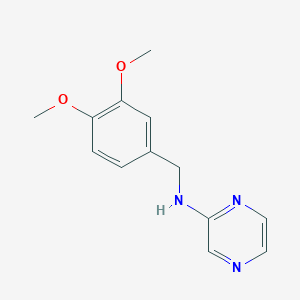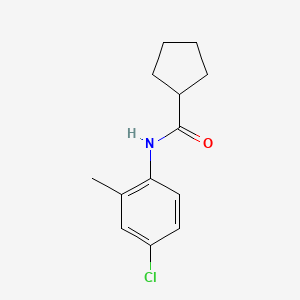![molecular formula C10H16F6N2O B5171507 N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea](/img/structure/B5171507.png)
N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea, also known as TFB, is a chemical compound that has been used in scientific research for its unique properties. TFB is a white crystalline solid that is soluble in organic solvents and is stable under normal laboratory conditions. This compound has been found to have a wide range of applications in various scientific fields, including biochemistry, pharmacology, and neuroscience.
Mécanisme D'action
The mechanism of action of N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea involves its ability to bind to specific sites on ion channels and receptors, thereby modulating their activity. N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea has been found to interact with the extracellular domain of ASICs, blocking their activity and reducing the influx of calcium ions into the cell. Similarly, N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea has been found to bind to the ligand-binding domain of the α7 nicotinic acetylcholine receptor, inhibiting its activity and reducing the release of neurotransmitters.
Biochemical and Physiological Effects:
N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea has been found to have a range of biochemical and physiological effects in various systems. In the nervous system, N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea has been found to reduce the excitability of neurons and suppress the release of neurotransmitters. N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea has also been found to have anti-inflammatory effects, reducing the production of cytokines and chemokines in immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea has several advantages for laboratory experiments, including its high purity and stability under normal laboratory conditions. N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea is also soluble in organic solvents, making it easy to use in a range of experimental protocols. However, N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea has some limitations, including its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for research on N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea. One area of interest is the development of N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea analogs with improved potency and selectivity for specific ion channels and receptors. Another area of interest is the study of the physiological and pathological roles of ASICs and α7 nicotinic acetylcholine receptors in various systems, including the nervous system and immune system. Additionally, N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea may have potential applications in the treatment of various diseases, including pain, inflammation, and neurological disorders.
Méthodes De Synthèse
The synthesis of N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea involves the reaction of sec-butylamine with 1,1,1-trifluoroacetone in the presence of a catalyst such as sodium hydride. The resulting product is then treated with urea to form N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea. This method has been found to be efficient and yields high purity N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea.
Applications De Recherche Scientifique
N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea has been widely used in scientific research due to its ability to modulate the activity of certain ion channels and receptors in the nervous system. This compound has been found to be a potent inhibitor of the acid-sensing ion channel (ASIC) and has been used to study the physiological and pathological roles of ASICs in the nervous system. N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea has also been found to be a selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory.
Propriétés
IUPAC Name |
1-butan-2-yl-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F6N2O/c1-4-6(3)17-7(19)18-8(5-2,9(11,12)13)10(14,15)16/h6H,4-5H2,1-3H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVIXJSPKJKQKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NC(CC)(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butan-2-yl-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-ethylphenyl)-2-(4-methyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B5171432.png)



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5171465.png)
![[1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5171471.png)
![1,3,4,6-tetramethyl-1H-pyrazolo[3,4-b]pyridine hydrochloride](/img/structure/B5171481.png)
![(3,4-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5171494.png)
![2-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B5171495.png)
![4-(1,8-dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl acetate](/img/structure/B5171497.png)
![ethyl [5-(3-bromo-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5171498.png)

![1-(2-fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5171513.png)